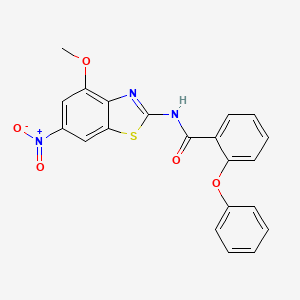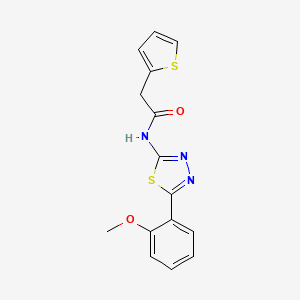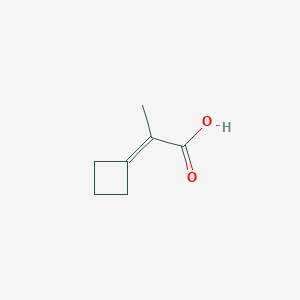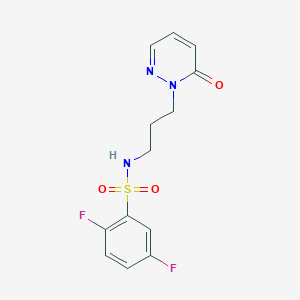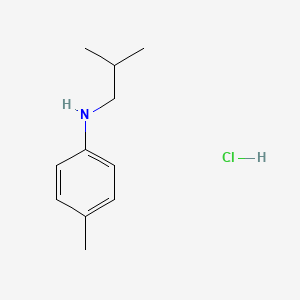![molecular formula C18H15NO3 B2866928 methyl 3-[(3-formyl-1H-indol-1-yl)methyl]benzoate CAS No. 667435-96-3](/img/structure/B2866928.png)
methyl 3-[(3-formyl-1H-indol-1-yl)methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(3-formyl-1H-indol-1-yl)methyl]benzoate is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of an indole ring system, which is known for its biological and pharmacological activities .
Mechanism of Action
Target of Action
Methyl 3-[(3-formyl-1H-indol-1-yl)methyl]benzoate is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors, making them biologically active pharmacophores . .
Mode of Action
The mode of action of indole derivatives can vary widely depending on their specific structure and target . For instance, some indole derivatives have been reported to inhibit polymerization of tubulin, leading to cell cycle arrest . .
Biochemical Pathways
Indole derivatives can influence a variety of biochemical pathways due to their broad-spectrum biological activities . They have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Indole derivatives have been associated with a range of biological effects, including antiviral, anti-inflammatory, and anticancer activities . Some indole derivatives have been reported to induce apoptosis and inhibit cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The formyl group can be introduced via Vilsmeier-Haack reaction, which involves the reaction of the indole with a formylating agent such as DMF and POCl3 .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Fischer indole synthesis followed by formylation and esterification reactions. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3-formyl-1H-indol-1-yl)methyl]benzoate can undergo various chemical reactions, including:
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or ether.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of hydroxymethyl derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
Methyl 3-[(3-formyl-1H-indol-1-yl)methyl]benzoate has various applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1-Methylindole-3-carboxaldehyde: Another indole derivative with a formyl group at the 3-position.
Methyl (3-formyl-1H-indol-1-yl)acetate: Similar structure with an acetate group instead of a benzoate group.
N-((1-Methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide: A compound with a similar indole core but different functional groups.
Uniqueness
Methyl 3-[(3-formyl-1H-indol-1-yl)methyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the formyl and benzoate groups allows for diverse chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
methyl 3-[(3-formylindol-1-yl)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-22-18(21)14-6-4-5-13(9-14)10-19-11-15(12-20)16-7-2-3-8-17(16)19/h2-9,11-12H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQRYJQOALAOBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CN2C=C(C3=CC=CC=C32)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1S,3R)-3-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B2866845.png)
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(indolin-1-yl)methanone](/img/structure/B2866846.png)
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2866847.png)
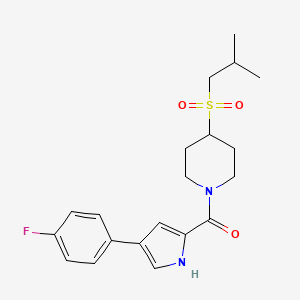
![N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methoxybenzamide](/img/structure/B2866854.png)
![1,7-dimethyl-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2866857.png)


![8-(2-((2-methoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2866861.png)
